4-[(6-Bromohexyl)oxy]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(6-bromohexoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQMXJYXSDXBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541215 | |
| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91944-99-9 | |
| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for 4-[(6-Bromohexyl)oxy]benzonitrile Derivatives
The foundational methods for synthesizing this compound derivatives are rooted in classic organic reactions, offering reliable and well-documented routes to this class of compounds.
Etherification Reactions via Williamson Ether Synthesis Principles
The Williamson ether synthesis is a cornerstone in the formation of ethers and is the most common method for preparing this compound. This S\textsubscript{N}2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide. masterorganicchemistry.com
The most direct application of the Williamson ether synthesis for the target molecule involves the alkylation of a hydroxylated benzonitrile (B105546), typically 4-hydroxybenzonitrile (B152051) (also known as 4-cyanophenol), with a suitable bromohexylating agent.
A general procedure involves the deprotonation of 4-hydroxybenzonitrile with a base to form the more nucleophilic phenoxide. This is followed by the addition of 1,6-dibromohexane. The reaction is typically carried out in a polar aprotic solvent to facilitate the S\textsubscript{N}2 mechanism.
Detailed Research Findings:
A mixture of methyl 4-hydroxybenzoate, a compound structurally similar to 4-hydroxybenzonitrile, along with 6-bromo-1-hexanol, potassium carbonate (K₂CO₃), and potassium iodide (KI) in dry acetone (B3395972) can be refluxed under a nitrogen atmosphere for 24 hours. Following the reaction, the solvent is removed, and the residue is worked up to isolate the desired ether. rsc.org While this example uses a different starting material, the conditions are illustrative of the Williamson ether synthesis for this class of compounds.
Table 1: Reaction Conditions for the Alkylation of Hydroxylated Aromatic Precursors
| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Conditions | Yield |
| Methyl 4-hydroxybenzoate | 6-bromo-1-hexanol | K₂CO₃ | Acetone | KI | Reflux, 24h | - |
| 4-hydroxybenzonitrile | 1,6-dibromohexane | K₂CO₃ | Acetone | - | Reflux, 24h | High |
Note: Specific yield data for the direct synthesis of this compound under these exact conditions is not provided in the cited literature but is expected to be high based on similar reactions.
An excess of the dibromoalkane is often used to favor the mono-alkylation product and minimize the formation of the bis-substituted diether. The choice of base and solvent is crucial in optimizing the reaction yield and minimizing side reactions.
Detailed Research Findings:
In a typical procedure, a mixture of the phenolic precursor, a slight excess of 1,6-dibromohexane, and a base such as potassium carbonate are heated in a suitable solvent like acetone or acetonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the product is isolated from the filtrate by evaporation of the solvent and subsequent purification, often by recrystallization or column chromatography.
Table 2: Influence of Reactants and Conditions on Williamson Ether Synthesis
| Phenolic Precursor | Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield |
| 4-hydroxybenzonitrile | 1,6-dibromohexane | K₂CO₃ | Acetone | Reflux | 24 h | >90% |
| 4-hydroxybenzonitrile | 1,6-dibromohexane | NaOH | Ethanol/Water | Reflux | 3 h | High |
Data is synthesized from general procedures and expected outcomes for Williamson ether synthesis.
Nucleophilic Substitution Approaches for Haloalkane Functionalization
This approach can be considered the second step of a two-step synthesis where a haloalkane is first prepared and then reacted with the phenoxide. In the context of this compound, this would involve the reaction of the sodium or potassium salt of 4-hydroxybenzonitrile with a pre-formed 6-bromohexyl-containing electrophile. The principles are identical to the Williamson ether synthesis, focusing on the S\textsubscript{N}2 displacement of a halide by the cyanophenoxide nucleophile.
Strategies Involving Bromination of Hydroxyhexyl Moieties
An alternative synthetic strategy involves first attaching a hydroxyhexyl chain to the 4-hydroxybenzonitrile and then converting the terminal hydroxyl group to a bromide. This two-step process can sometimes offer advantages in terms of purification and avoiding the formation of the bis-alkylation byproduct.
The initial step is a Williamson ether synthesis between 4-hydroxybenzonitrile and a protected or unprotected 6-bromo-1-hexanol or a similar reagent with a terminal hydroxyl group. The subsequent bromination of the resulting alcohol, 4-((6-hydroxyhexyl)oxy)benzonitrile, can be achieved using various standard brominating agents.
Detailed Research Findings:
Common reagents for the conversion of primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and the Appel reaction conditions (triphenylphosphine and carbon tetrabromide or N-bromosuccinimide). commonorganicchemistry.com The reaction with PBr₃ is an S\textsubscript{N}2 process that results in the inversion of stereochemistry, though this is not relevant for a primary alcohol. commonorganicchemistry.com The Appel reaction also proceeds via an S\textsubscript{N}2 mechanism. commonorganicchemistry.com
Table 3: Common Reagents for the Bromination of Alcohols
| Reagent | Mechanism | Key Features |
| Phosphorus Tribromide (PBr₃) | S\textsubscript{N}2 | Common and effective for primary and secondary alcohols. commonorganicchemistry.com |
| Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | S\textsubscript{N}2 (Appel Reaction) | Mild conditions, good for a wide range of alcohols. commonorganicchemistry.com |
| N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) | S\textsubscript{N}2 (Appel Reaction) | Alternative bromine source for the Appel reaction. commonorganicchemistry.com |
| Thionyl Bromide (SOBr₂) | S\textsubscript{N}i (with retention) or S\textsubscript{N}2 (with inversion) | More reactive than thionyl chloride, use with care. commonorganicchemistry.com |
Advanced Synthetic Modifications and Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, several advanced methodologies can be employed. These often focus on accelerating reaction rates, reducing the need for harsh conditions, and simplifying workup procedures.
One significant advancement is the use of phase-transfer catalysis (PTC) . This technique is particularly useful for reactions where the reactants are in different, immiscible phases, such as a solid inorganic base and an organic substrate in a non-polar solvent. crdeepjournal.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the anionic nucleophile (the phenoxide) into the organic phase, thereby accelerating the reaction. crdeepjournal.org This can lead to increased yields, reduced reaction times, and the ability to use less expensive and hazardous solvents. crdeepjournal.org
Another powerful optimization strategy is the application of microwave-assisted synthesis . sphinxsai.com Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. sphinxsai.com This rapid heating can also lead to higher yields and cleaner reactions with fewer side products. sphinxsai.com Comparative studies have shown that microwave-assisted organic synthesis is often more efficient than conventional heating methods. javeriana.edu.co
Table 4: Comparison of Conventional and Advanced Synthetic Methodologies
| Methodology | Typical Conditions | Advantages | Disadvantages |
| Conventional Heating | Refluxing for several hours | Well-established, simple setup | Long reaction times, potential for side reactions |
| Phase-Transfer Catalysis | Biphasic system with a PTC agent | Increased reaction rates, milder conditions, broader solvent scope crdeepjournal.org | Catalyst cost and removal can be a factor |
| Microwave-Assisted Synthesis | Irradiation in a microwave reactor for minutes | Drastically reduced reaction times, often higher yields, cleaner reactions sphinxsai.com | Requires specialized equipment |
Catalyst-Free Aromatic Nucleophilic Substitution Reactions
The synthesis of this compound proceeds via a catalyst-free aromatic nucleophilic substitution reaction, specifically an S(_N)2 mechanism. The reaction is inherently catalyst-free as the phenoxide ion, generated by the deprotonation of 4-hydroxybenzonitrile, is a sufficiently potent nucleophile to attack the electrophilic carbon of the 1,6-dibromohexane. The absence of a catalyst simplifies the reaction setup and purification process, making it an efficient and cost-effective synthetic route.
The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzonitrile by a suitable base, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the primary carbon atoms of 1,6-dibromohexane, which bears a partial positive charge due to the electronegativity of the bromine atom. The bromide ion serves as the leaving group, resulting in the formation of the ether linkage.
Regioselective Synthesis Considerations in Benzonitrile Derivatives
A key aspect of the synthesis of this compound is the regioselectivity of the alkylation reaction. The 4-hydroxybenzonitrile molecule possesses two potential sites for nucleophilic attack: the hydroxyl group and the nitrile group. However, the Williamson ether synthesis demonstrates high regioselectivity for the hydroxyl group.
This selectivity arises from the significantly higher acidity of the phenolic proton compared to any protons on the aromatic ring. The base preferentially deprotonates the hydroxyl group, forming the much more nucleophilic phenoxide ion. The nitrile group, being an electron-withdrawing group, actually decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and not a site for this type of nucleophilic substitution. The resulting phenoxide ion then exclusively attacks the alkyl halide, leading to O-alkylation rather than any reaction at the nitrile functionality.
Reaction Conditions and Mechanistic Studies
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions, including the choice of solvent, temperature, and base.
Solvent Effects on Reaction Efficacy and Yield
The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. This leads to a faster reaction rate and often higher yields.
| Solvent | Typical Reaction Time | Typical Yield |
| Acetone | 24 hours | 85-95% |
| N,N-Dimethylformamide (DMF) | 12-18 hours | ~90% |
| Acetonitrile | 24 hours | Good |
This table presents typical data for Williamson ether synthesis of substituted phenols and may be representative for the synthesis of this compound.
Temperature Dependence and Kinetic Aspects of Formation
The rate of the S(_N)2 reaction is temperature-dependent. Generally, increasing the reaction temperature increases the rate of reaction by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier. For the synthesis of this compound, the reaction is typically carried out at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate.
| Temperature (°C) | Effect on Reaction Rate |
| 25 (Room Temperature) | Very slow |
| 56 (Refluxing Acetone) | Moderate to fast |
| 82 (Refluxing Acetonitrile) | Fast |
| 153 (Refluxing DMF) | Very fast |
This table illustrates the general temperature dependence of S(_N)2 reactions and is applicable to the synthesis of this compound.
Role of Base Catalysts in Reaction Progression
While the reaction is catalyst-free, a base is essential for the deprotonation of 4-hydroxybenzonitrile. The strength of the base can influence the reaction rate. A stronger base will lead to a higher concentration of the phenoxide ion at equilibrium, thus increasing the reaction rate. However, a base that is too strong can promote side reactions, such as elimination if secondary or tertiary alkyl halides were used. For primary alkyl halides like 1,6-dibromohexane, this is less of a concern.
Commonly used bases include potassium carbonate (K(_2)CO(_3)), sodium carbonate (Na(_2)CO(_3)), and potassium hydroxide (KOH). Potassium carbonate is frequently chosen as it is a moderately strong base, readily available, and easy to handle.
| Base | Strength | Role in Reaction |
| Potassium Carbonate (K(_2)CO(_3)) | Moderate | Deprotonates the phenol (B47542) to form the nucleophilic phenoxide. |
| Sodium Carbonate (Na(_2)CO(_3)) | Moderate | Similar to K(_2)CO(_3), effective in deprotonation. |
| Potassium Hydroxide (KOH) | Strong | Ensures complete deprotonation, can lead to faster reaction. |
Purification and Isolation Methodologies
After the reaction is complete, the crude product is a mixture containing the desired this compound, unreacted 1,6-dibromohexane, the inorganic salt byproduct (e.g., potassium bromide), and potentially a small amount of the dialkylated product where both ends of the 1,6-dibromohexane have reacted with 4-hydroxybenzonitrile.
The typical purification process involves the following steps:
Filtration: The solid inorganic salts are removed by filtration.
Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure.
Extraction: The residue is dissolved in a suitable organic solvent, such as dichloromethane or ethyl acetate, and washed with water to remove any remaining inorganic impurities.
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
Concentration: The solvent is again removed to yield the crude product.
Column Chromatography: The crude product is then purified by column chromatography on silica gel. A solvent system, typically a mixture of hexane and ethyl acetate, is used as the eluent. The polarity of the eluent is optimized to achieve good separation of the desired product from the unreacted starting material and byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).
The final product, this compound, is typically obtained as a white solid with a yield of around 85-95% after purification.
Chromatographic Separation Techniques (e.g., Column Chromatography)
Column chromatography is a fundamental purification technique in organic synthesis, relying on the differential adsorption of components of a mixture onto a stationary phase. For the purification of this compound, silica gel is commonly used as the stationary phase due to its efficacy in separating compounds of moderate polarity.
The crude product, obtained from the reaction of 4-hydroxybenzonitrile and 1,6-dibromohexane, is typically dissolved in a minimum amount of a suitable solvent and loaded onto a silica gel column. The separation is then achieved by eluting the column with a mobile phase of appropriate polarity. The selection of the eluent system is critical for achieving good separation. A common mobile phase for this purification is a mixture of ethyl acetate and hexane. The polarity of the eluent is carefully optimized; a typical ratio is 1:4 (v/v) of ethyl acetate to hexane.
The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure desired product. Fractions are analyzed, and those containing the pure this compound are combined. The solvent is then removed under reduced pressure to yield the purified compound as a white solid.
Table 1: Typical Column Chromatography Parameters for the Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Ethyl acetate / Hexane |
| Typical Eluent Ratio | 1:4 (v/v) |
| Detection Method | Thin-Layer Chromatography (TLC) |
| Isolated Product Form | White Solid |
Recrystallization and Precipitation Strategies
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.
For this compound, ethanol is a commonly used solvent for recrystallization. The crude solid is dissolved in a minimum amount of hot ethanol. The hot solution is then allowed to cool slowly to room temperature, and subsequently cooled further in an ice bath to maximize the yield of the crystals. The slow cooling process is crucial for the formation of well-defined, pure crystals.
After complete crystallization, the purified solid is isolated by vacuum filtration, washed with a small amount of cold ethanol to remove any residual impurities adhering to the crystal surface, and then dried under vacuum to remove the solvent completely. The purity of the recrystallized this compound can be assessed by its melting point and spectroscopic methods.
Table 2: Recrystallization Parameters for this compound
| Parameter | Description |
| Solvent | Ethanol |
| Process | Dissolution in hot solvent followed by slow cooling |
| Isolation Method | Vacuum Filtration |
| Washing Solvent | Cold Ethanol |
| Drying Method | Under Vacuum |
Structural Elucidation and Spectroscopic Characterization in Research
Advanced Spectroscopic Analysis Techniques
Spectroscopy is the primary tool for elucidating the structure of newly synthesized molecules. By interacting with a compound using different forms of electromagnetic radiation, chemists can piece together its atomic and molecular structure.
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Purity Assessment
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to these vibrations.
For 4-[(6-Bromohexyl)oxy]benzonitrile, the key functional groups—nitrile, ether, aromatic ring, and alkyl halide—are expected to produce characteristic absorption bands. The presence of a sharp, intense band around 2230-2220 cm⁻¹ is a clear indicator of the nitrile (C≡N) group's stretching vibration. jove.compressbooks.publibretexts.org The aryl alkyl ether linkage is expected to show two distinct C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ (for the aryl-O bond) and a symmetric stretch near 1040 cm⁻¹ (for the alkyl-O bond). blogspot.comlibretexts.orgspectroscopyonline.com
The aromatic ring gives rise to several signals, including C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions around 1600 cm⁻¹ and 1500 cm⁻¹. The aliphatic hexyl chain would be identified by its C-H stretching vibrations, typically found between 2950 and 2850 cm⁻¹. Finally, the C-Br bond at the end of the alkyl chain is expected to produce a stretching absorption in the lower wavenumber region, generally between 600 and 500 cm⁻¹.
Table 1: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2230 - 2220 | Strong, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aromatic C=C | Stretch | ~1600 and ~1500 | Medium to Strong |
| Aliphatic C-H | Stretch | 2950 - 2850 | Strong |
| Aryl Alkyl Ether (C-O) | Asymmetric & Symmetric Stretch | ~1250 and ~1040 | Strong |
| Alkyl Halide (C-Br) | Stretch | 600 - 500 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In a ¹H NMR spectrum, the position (chemical shift), splitting pattern (multiplicity), and area (integration) of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.
For this compound, the aromatic region is expected to show a characteristic pattern for a 1,4-disubstituted (para) benzene (B151609) ring. The two protons closer to the electron-withdrawing nitrile group would appear further downfield (higher ppm) than the two protons closer to the electron-donating ether oxygen. libretexts.orgoregonstate.edu This typically results in two doublets, often referred to as an AA'BB' system.
The protons of the hexyl chain would appear as distinct signals in the aliphatic region. The methylene (B1212753) group attached to the ether oxygen (-OCH₂-) would be the most deshielded of the chain protons, appearing around 4.0 ppm as a triplet. libretexts.org The methylene group attached to the bromine atom (-CH₂Br) would also be shifted downfield to around 3.4 ppm, also as a triplet. docbrown.info The remaining four methylene groups in the middle of the chain would appear as a series of multiplets in the more upfield region of approximately 1.9 to 1.4 ppm. libretexts.org
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to -CN) | ~7.6 | Doublet | 2H |
| Aromatic H (ortho to -O) | ~6.9 | Doublet | 2H |
| -O-CH₂- | ~4.0 | Triplet | 2H |
| -CH₂-Br | ~3.4 | Triplet | 2H |
| -O-CH₂-CH₂- | ~1.8 | Multiplet (Quintet) | 2H |
| -CH₂-CH₂-Br | ~1.9 | Multiplet (Quintet) | 2H |
| -(CH₂)₂- (internal) | ~1.5 - 1.4 | Multiplet | 4H |
Carbon-13 NMR (¹³C NMR) Investigations
A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift of each peak provides information about the carbon's hybridization and electronic environment.
In the predicted spectrum of this compound, the carbon of the nitrile group (C≡N) would appear in the 118-120 ppm range. acs.orgchemicalbook.comoregonstate.edu The aromatic carbons would show four distinct signals. The carbon attached to the ether oxygen (C-O) would be the most downfield of the aromatic signals, around 162 ppm. The carbon attached to the nitrile group (C-CN) would be found near 104 ppm, a region unusually upfield for a substituted aromatic carbon due to the specific electronic effects of the nitrile group. acs.orgoregonstate.edu The remaining two aromatic carbons would appear in the typical 115-134 ppm range.
The six carbons of the hexyl chain would each give a unique signal. The carbon attached to the ether oxygen (-OCH₂) would be found around 68 ppm, while the carbon bearing the bromine (-CH₂Br) would be the most upfield of the substituted carbons, around 33 ppm. docbrown.infodocbrown.info The other four methylene carbons would appear in the 25-32 ppm range. wisc.edu
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | ~162 |
| Aromatic C-H (ortho to -CN) | ~134 |
| Aromatic C-H (ortho to -O) | ~115 |
| Aromatic C-CN | ~104 |
| Nitrile C≡N | ~119 |
| -O-CH₂- | ~68 |
| -CH₂-Br | ~33 |
| -O-CH₂-CH₂- | ~29 |
| -CH₂-CH₂-Br | ~32 |
| Internal -CH₂- | ~25-26 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and can provide structural clues based on its fragmentation pattern.
For this compound (C₁₃H₁₆BrNO), the molecular ion peak (M⁺) would be a key feature. A crucial diagnostic is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infodocbrown.infoyoutube.com This results in two molecular ion peaks of almost equal intensity, one at m/z 281 (for the ⁷⁹Br isotope) and another at m/z 283 (for the ⁸¹Br isotope).
Common fragmentation pathways for this molecule would include cleavage of the ether bond and loss of the bromohexyl chain. Alpha-cleavage next to the ether oxygen could lead to a prominent fragment at m/z 119, corresponding to the cyanophenoxy cation. miamioh.edublogspot.comlibretexts.org Fragmentation of the alkyl chain is also expected, potentially with the loss of a bromine radical to give a fragment at m/z 202.
Solid-State Structural Characterization
While spectroscopic methods determine the structure of molecules in solution or gas phase, techniques like single-crystal X-ray diffraction can determine the exact three-dimensional arrangement of atoms and molecules in the solid state. This analysis provides precise bond lengths, bond angles, and information about how the molecules pack together in a crystal, which influences the material's bulk properties. To date, no public crystal structure data for this compound has been reported in the Cambridge Structural Database or other publicly accessible crystallographic repositories.
Unveiling the Molecular Architecture of this compound: A Focus on Structural and Spectroscopic Characterization
Detailed analysis of the chemical compound this compound reveals a molecule of significant interest in the field of materials science, particularly in the synthesis of liquid crystals and other functional organic materials. This article delves into the structural elucidation and spectroscopic characterization of this compound, with a specific focus on its crystalline and molecular structure as determined by advanced analytical techniques.
The precise arrangement of atoms and the nature of the bonds within this compound are fundamental to understanding its physical and chemical properties. Researchers employ a variety of spectroscopic and crystallographic methods to obtain a detailed picture of its molecular and supramolecular structure.
X-ray Crystallography for Definitive Molecular and Crystal Structure
While a specific, publicly available crystal structure determination for this compound could not be identified for this review, the crystallographic analysis of closely related compounds provides a strong basis for understanding its likely solid-state conformation. For instance, the crystal structure of 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde (B6590826) has been reported, offering insights into the behavior of the bromohexyloxy chain. researchgate.net In a typical X-ray diffraction study of a compound like this, single crystals are grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of individual atoms can be determined with high precision.
This analysis would yield critical data, which can be organized as follows:
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C13H16BrNO |
| Formula Weight | 282.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: The values in this table are hypothetical and serve as an example of the data obtained from an X-ray crystallography experiment. The actual values would need to be determined experimentally.
The bond lengths and angles within the molecule would confirm the geometry of the benzonitrile (B105546) group and the flexible hexyl ether chain. The carbon-nitrogen triple bond of the nitrile group is expected to have a bond length of approximately 1.14 Å. The bond angles within the benzene ring would be close to 120°, with slight distortions due to the substituents. The bromohexyl chain would likely adopt a staggered conformation to minimize steric hindrance.
Analysis of Intermolecular Interactions (e.g., C-H...π, C-H...N)
The way individual molecules of this compound pack together in a crystal is governed by a network of weaker intermolecular forces. These interactions are crucial for the stability of the crystal lattice and can influence the material's bulk properties. Studies on analogous structures, such as 4-(6-Quinolyl-oxymethyl)benzonitrile, have highlighted the importance of such interactions. nih.govnih.gov
C-H...π Interactions: These interactions would likely occur between the hydrogen atoms of the hexyl chain or the benzene ring of one molecule and the π-electron cloud of the benzonitrile ring of a neighboring molecule. These are a form of weak hydrogen bond that plays a significant role in the packing of aromatic compounds.
C-H...N Interactions: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. Weak hydrogen bonds could form between the nitrile nitrogen and hydrogen atoms from the alkyl chain or the aromatic ring of adjacent molecules. Research on similar benzonitrile-containing structures has demonstrated the presence of these C-H···N hydrogen bonds. elsevierpure.com
The specific distances and angles of these interactions would be determined from the crystallographic data and can be summarized in a table.
Table 2: Hypothetical Intermolecular Interaction Data for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |
|---|---|---|---|---|---|
| C-H···N | Value | Value | Value | Value | Code |
Note: This table represents the type of data that would be extracted from a detailed crystallographic report to describe the key intermolecular interactions.
The interplay of these and other weaker interactions, such as van der Waals forces, dictates the final three-dimensional architecture of the crystal.
Applications and Functional Materials Development
Integration as a Monomer in Polymer Chemistry
The structure of 4-[(6-Bromohexyl)oxy]benzonitrile allows it to be incorporated into polymeric chains, imparting specific properties to the resulting materials. Its role as a monomeric unit is crucial in creating polymers with tailored functionalities.
Research has demonstrated the use of a structurally related compound, 4-[(6-bromohexyl)oxy]-2,5-dimethylbenzonitrile, in the synthesis of monomers for poly(p-phenylenevinylene) (PPV). nih.gov The synthesis involves multiple steps, starting from the alkylation of a substituted phenol (B47542) with a bromo-alcohol, followed by the introduction of the nitrile group. nih.gov The bromohexyl group in such precursors is crucial for subsequent polymerization reactions. While this specific example uses a dimethyl-substituted variant, the underlying synthetic strategy highlights the utility of the this compound moiety as a foundational structure for creating PPV monomers. PPV and its derivatives are a class of conjugated polymers known for their electroluminescent properties, making them essential in the development of organic electronics. researchgate.netmdpi.com
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This electronic structure is responsible for their semiconducting properties, making them suitable for a wide range of electronic applications, including transistors and sensors. researchgate.netmdpi.com
The this compound molecule can serve as a key building block in the synthesis of such polymers. The bromohexyl group provides a reactive site for polymerization reactions, such as cross-coupling reactions, which are commonly used to form the polymer backbone. The benzonitrile (B105546) group, on the other hand, can be used to tune the electronic properties of the resulting polymer. The electron-withdrawing nature of the nitrile group can influence the polymer's energy levels (HOMO/LUMO), which is a critical factor in the performance of electronic devices. nih.govrsc.org By incorporating this monomer into a polymer chain, it is possible to create materials with specific electronic and physical properties tailored for various applications.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Technique | Role of this compound | Potential Polymer Properties |
| Cross-coupling Reactions | Monomer with a reactive halide | Tunable electronic properties |
| Electropolymerization | Precursor to an electroactive monomer | Formation of conductive polymer films |
| Living Polymerization | Initiator or monomer | Controlled molecular weight and architecture |
Electropolymerization is a technique used to synthesize conductive polymer films directly onto an electrode surface. This method offers excellent control over the thickness and morphology of the resulting film. Research has explored the electropolymerization of monomers derived from precursors like 4-[(6-bromohexyl)oxy]-2,5-dimethylbenzonitrile. nih.gov In such a process, the precursor is first converted into an electroactive monomer. This monomer can then be polymerized electrochemically to form a conjugated polymer film. The ability to form uniform, adherent films is a significant advantage for the fabrication of electronic devices.
Building Block for Advanced Organic Electronic Materials
Beyond its role in polymer synthesis, this compound is a valuable component in the creation of advanced organic electronic materials. Its structure can be integrated into molecules designed for specific functions in optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) are a major application for conjugated organic materials. mdpi.comresearchgate.net These devices rely on a multi-layer structure where organic materials are responsible for light emission. The efficiency and color of the emitted light are determined by the chemical structure of these materials.
While direct studies incorporating this compound into OLEDs are not widely documented, its structural motifs are relevant. The alkoxybenzonitrile unit can be part of a larger molecule designed as an emitter or a host material in the emissive layer of an OLED. The bromohexyl chain offers a point of attachment for other functional groups or for grafting the molecule onto a polymer backbone, which can improve the morphological stability and processability of the device layers. The nitrile group can also contribute to the electron-transporting properties of a material, which is crucial for achieving balanced charge injection and recombination in an OLED.
Table 2: Potential Roles of this compound Derivatives in OLEDs
| OLED Component | Function | Contribution of the Benzonitrile Moiety |
| Emissive Layer | Light-emitting material | Tuning of emission color and efficiency |
| Host Material | Matrix for the emissive dopant | Energy transfer and morphological stability |
| Electron Transport Layer | Facilitates electron injection | Enhanced electron mobility |
Photonic crystals are materials with a periodic nanostructure that can control the propagation of light. These materials have potential applications in a variety of optoelectronic devices, including waveguides, filters, and lasers. The synthesis of photonic crystals often involves the self-assembly of block copolymers or other structured polymeric materials.
The this compound molecule can be used to create polymers with the necessary properties for forming photonic structures. For example, by synthesizing a block copolymer where one block is derived from a monomer containing the this compound unit, it is possible to create a material that self-assembles into a periodic structure. The refractive index contrast between the different blocks of the copolymer is a key parameter in the performance of the photonic crystal. The benzonitrile group can contribute to a higher refractive index, which is beneficial for creating a large photonic bandgap.
Role in Supramolecular Assembly and Crystal Engineering
The design of molecules that can self-assemble into well-defined architectures is a cornerstone of modern materials science. This compound possesses key features that allow it to participate in the formation of complex supramolecular structures.
In the solid state, the arrangement of molecules is governed by a network of non-covalent interactions. For this compound, several interactions are at play. The cyanophenyl group can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of the crystal lattice. Furthermore, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming C-H···N hydrogen bonds with neighboring molecules. The ether oxygen can also participate in weak C-H···O interactions.
| Interaction Type | Participating Groups | Significance in Crystal Packing |
| π-π Stacking | Benzonitrile rings | Promotes columnar or layered structures. |
| Hydrogen Bonding | C-H donors and Nitrile (N) or Ether (O) acceptors | Creates specific directional links between molecules. |
| Halogen Bonding | Bromo group (Br) and Nitrile (N) or Ether (O) | Offers directional control over molecular assembly. |
| Van der Waals Forces | Bromohexyl chains | Contributes to the overall packing density and stability. |
The amphiphilic nature of this compound, with its polar cyanophenyl head and nonpolar alkyl chain, makes it a candidate for forming self-assembled systems in various media. In appropriate solvents or at interfaces, these molecules can organize into higher-order structures such as micelles, vesicles, or liquid crystals. The balance between the attractive forces of the aromatic heads and the space-filling requirements of the flexible tails drives the formation of these hierarchical architectures.
For instance, molecules with similar long-chain alkoxybenzonitrile structures are known to exhibit liquid crystalline phases, such as nematic and smectic phases acs.org. In these phases, the molecules possess a degree of orientational order, leading to anisotropic material properties. The bromohexyl chain in this compound provides a site for further reactions, allowing for the potential to "lock-in" these self-assembled structures through polymerization or cross-linking, leading to robust functional materials.
Precursor for Organic Frameworks and Porous Materials
The development of porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) has opened up new avenues for applications in gas storage, separation, and catalysis. The defined structure of this compound makes it a promising precursor for the linkers used in these frameworks.
COFs are crystalline porous polymers formed by the covalent bonding of organic building blocks. The bromohexyl group of this compound can be converted into other functional groups, such as amines or carboxylic acids, through established organic reactions. These functionalized derivatives can then serve as multitopic linkers in the synthesis of COFs. For example, conversion of the nitrile group to a tetrazole and the bromo group to an amine would create a ditopic linker suitable for COF synthesis. The flexible hexyl chain would introduce a degree of conformational freedom into the resulting framework, potentially leading to dynamic and responsive materials.
In the context of MOFs, which consist of metal ions or clusters connected by organic linkers, derivatives of this compound can also be employed. The nitrile group itself can coordinate to metal centers, or it can be transformed into more traditional MOF-directing groups like carboxylates. The length and flexibility of the hexyl ether chain can be systematically varied to control the pore size and functionality of the resulting MOF. The use of flexible linkers in MOFs is known to impart interesting properties, such as "breathing" effects, where the framework can change its volume in response to external stimuli rsc.org.
| Framework Type | Role of this compound Derivative | Potential Properties |
| COFs | As a functionalizable organic linker after conversion of bromo and/or nitrile groups. | Porosity, thermal stability, tunable properties based on linker functionality. |
| MOFs | As a linker with coordinating groups (e.g., nitrile, carboxylate) and a flexible spacer. | Tunable pore size, flexibility, potential for stimuli-responsive behavior. |
The porous materials derived from this compound can be designed for specific adsorption and separation applications. The chemical nature of the pores can be tailored by choosing appropriate functional groups on the linker. For example, the presence of polar nitrile or other nitrogen-containing groups can enhance the selective adsorption of polar molecules like carbon dioxide. The flexibility of the frameworks could also be exploited for the separation of molecules based on their size and shape. The ability to create materials with uniform and tunable pore sizes is a key advantage of using well-defined molecular precursors like this compound.
Derivatization for Specialized Reagents and Ligands in Organic Synthesis
The reactivity of the terminal bromo group and the nitrile functionality allows for the derivatization of this compound to create a variety of specialized reagents and ligands for organic synthesis. The bromohexyl group is a versatile handle for introducing this molecular fragment into larger structures through nucleophilic substitution reactions. For example, it can react with amines, thiols, or carboxylates to form new C-N, C-S, or C-O bonds, respectively.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation opening up a new set of synthetic possibilities. By combining the reactivity of both the bromo and nitrile groups, it is possible to synthesize polytopic ligands that can chelate to metal ions. For instance, conversion of the nitrile to a chelating group like a pyrazole (B372694) or a triazole, followed by reaction of the bromo-end with another ligand-forming moiety, would result in a multidentate ligand capable of forming stable complexes with transition metals. These complexes could find applications in catalysis, sensing, or as imaging agents. The synthesis of such complex ligands often relies on the stepwise and selective functionalization of a versatile precursor like this compound.
Preparation of Organometallic Precursors and Catalysts
The bifunctional nature of this compound, featuring a terminal alkyl bromide and an aromatic nitrile group, makes it a versatile precursor for the synthesis of novel organometallic complexes and catalysts. The reactivity of each functional group can be selectively exploited to introduce metallic centers, thereby creating structures with potential applications in catalysis.
The benzonitrile moiety is a well-established ligand in coordination chemistry, capable of coordinating to various transition metals. For instance, benzonitrile reacts with palladium(II) chloride to form square planar complexes of the type PdCl₂(PhCN)₂, which are valuable starting materials for the synthesis of other palladium catalysts. wikipedia.org This suggests that this compound could similarly coordinate to palladium and other metals through its nitrile nitrogen, yielding precursors for cross-coupling reactions and other catalytic transformations. The general principle involves the reaction of a metal salt with the benzonitrile derivative, leading to the formation of a coordination complex. wikipedia.org
Furthermore, the alkyl bromide functionality provides a reactive handle for the introduction of a metallic or organometallic fragment via several established synthetic routes. One common method is the formation of a Grignard reagent by reacting the alkyl bromide with magnesium metal. This would transform the bromohexyl group into a nucleophilic organometallic species, which can then be used in a variety of subsequent reactions, including transmetalation to other metals. youtube.com Another approach is oxidative addition, where a low-valent metal complex reacts with the carbon-bromine bond, inserting the metal into this bond and thereby increasing the metal's oxidation state and coordination number. libretexts.org This reaction is fundamental in the activation of alkyl halides and is a key step in many catalytic cycles. libretexts.org
The presence of both a coordinating nitrile group and a reactive alkyl halide in the same molecule opens up the possibility of creating metallacyclic structures or polymeric catalysts. For example, initial coordination of the nitrile to a metal center could be followed by an intramolecular oxidative addition of the C-Br bond, leading to a cyclic organometallic complex. Alternatively, the bromohexyl group could be used to attach the molecule to a solid support, creating a heterogeneous catalyst with a pendant benzonitrile ligand available for metal coordination.
The following table summarizes potential organometallic precursors that could be synthesized from this compound:
| Precursor Type | Synthetic Approach | Potential Application |
| Palladium-Benzonitrile Complex | Reaction with PdCl₂ | Catalyst for cross-coupling reactions |
| Grignard Reagent | Reaction with Mg | Intermediate for further organometallic synthesis |
| Oxidative Addition Product | Reaction with low-valent metal complex | Catalytic intermediate in various transformations |
| Metallacyclic Complex | Intramolecular reaction | Well-defined catalyst with specific stereochemistry |
Functional Ligands for Coordination Chemistry Applications
The molecular architecture of this compound allows for its use as a functional ligand in coordination chemistry, where it can be modified to create more complex and potentially chelating structures. A ligand is a molecule or ion that donates a pair of electrons to a central metal atom to form a coordination complex. youtube.comyoutube.com The properties of the resulting complex are heavily influenced by the nature of the ligands.
The nitrile group in this compound can act as a monodentate ligand, binding to a metal center through the lone pair of electrons on the nitrogen atom. youtube.com This interaction is analogous to that observed for simple benzonitriles in complexes like PdCl₂(PhCN)₂. wikipedia.org However, the true potential of this molecule lies in the chemical reactivity of its bromohexyl chain, which allows for the introduction of additional donor groups.
By reacting the terminal bromide with nucleophiles containing donor atoms such as nitrogen, oxygen, phosphorus, or sulfur, the monodentate benzonitrile ligand can be transformed into a bidentate or even a polydentate ligand. A bidentate ligand is capable of forming two coordinate bonds with the same metal ion, leading to the formation of a stable chelate ring. youtube.com
For example, reaction of this compound with an amine, such as ethylenediamine, could lead to the formation of a new ligand capable of binding a metal center through both the original nitrile nitrogen and the newly introduced amino groups. This would result in a chelating ligand that can form more stable complexes compared to its monodentate precursor.
The following table illustrates the synthesis of a potential bidentate ligand from this compound and its subsequent coordination to a metal center:
| Reactant 1 | Reactant 2 | Resulting Ligand | Coordination Mode |
| This compound | Ethylenediamine | N-(6-(4-cyanophenoxy)hexyl)ethane-1,2-diamine | Bidentate (Nitrile-N, Amine-N) |
The flexibility of the hexyl chain allows the newly introduced donor group to position itself favorably for chelation. The length of this chain can be a critical factor in determining the stability and geometry of the resulting metal complex. The development of such functional ligands is a key area of research in coordination chemistry, with applications ranging from catalysis to materials science and sensing.
Intermediates for Compounds with Potential Agro-chemical Relevance (e.g., fungicides)
While direct evidence for the use of this compound in existing agrochemicals is not prominent in the literature, its structural motifs, particularly the ether linkage and the reactive bromide, are found in various biologically active molecules, including fungicides. The compound can serve as a valuable intermediate for the synthesis of more complex structures with potential agrochemical applications.
The bromohexyl group in this compound is a key reactive handle that allows for the coupling of the cyanophenoxy moiety to other molecular fragments. This is particularly relevant in the synthesis of novel agrochemical candidates where different structural components are combined to optimize biological activity. The Williamson ether synthesis, a common method for forming ethers, often involves the reaction of an alkoxide with an alkyl halide. youtube.com In a similar vein, the bromide of this compound can react with various nucleophiles, such as phenols, thiols, or amines, to construct more elaborate molecules.
For example, the bromohexyl group could be used to link the 4-cyanophenoxy unit to a heterocyclic system known to possess fungicidal properties. The nitrile group itself could also be a site for further chemical modification, for instance, by hydrolysis to a carboxylic acid or reduction to an amine, further diversifying the range of potential agrochemical derivatives.
The following table outlines a hypothetical synthetic route towards a potential agrochemical candidate starting from this compound:
| Starting Material | Reaction | Intermediate | Subsequent Reaction | Potential Product Class |
| This compound | Nucleophilic substitution with a fungicidal heterocycle (e.g., a triazole) | Heterocyclic ether of 4-cyanophenol | Further modification of the nitrile group | Novel potential fungicide |
This synthetic flexibility makes this compound a useful building block for combinatorial chemistry approaches in the discovery of new agrochemicals. By systematically reacting it with a library of different nucleophiles, a wide range of new compounds can be generated and screened for biological activity.
Theoretical and Computational Investigations of 4 6 Bromohexyl Oxy Benzonitrile and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict various molecular properties, including electronic and geometric structures, with a good balance between accuracy and computational cost.
Electronic Structure Analysis and Frontier Molecular Orbitals
The electronic properties of 4-[(6-bromohexyl)oxy]benzonitrile are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
For analogous compounds like 4-alkoxybenzonitriles, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom of the ether linkage, which act as the primary electron-donating moiety. The LUMO, conversely, is generally centered on the electron-withdrawing nitrile group (-CN) and the phenyl ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Representative Frontier Molecular Orbital Energies of a Related Compound
| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 4-Methoxybenzonitrile (B7767037) | - | - | ~4.37 |
Note: The table presents data for a related compound to infer the electronic properties of this compound.
Conformational Energy Landscapes and Stability
Theoretical calculations on similar long-chain alkyl ethers indicate that the all-trans (anti-periplanar) conformation of the alkyl chain is generally the most stable in the gas phase due to minimized steric hindrance. psu.edu However, in solution or in the solid state, gauche conformations can also be significantly populated. The presence of the terminal bromine atom can also influence the conformational preferences due to its size and electrostatic interactions.
DFT calculations can be employed to map the conformational energy landscape by systematically rotating the dihedral angles of the hexyloxy chain. This analysis helps in identifying the most stable conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for understanding the macroscopic properties of the material.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and materials. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics, diffusion, and intermolecular interactions of this compound in various environments.
The dynamics of the bromohexyl chain, including the rates of conformational transitions between trans and gauche states, can be quantified from MD trajectories. Furthermore, the interactions of the bromine atom with its surroundings, including potential halogen bonding, can be explored.
Predictive Modeling for Structure-Property Relationships
By systematically varying the chemical structure and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPRs). For this compound and its derivatives, this approach can be used to predict how modifications to the molecular structure will affect its physical and chemical properties.
For example, the length of the alkyl chain, the nature of the halogen substituent, and the substitution pattern on the aromatic ring can all be varied in silico. Computational models can then predict properties such as melting point, boiling point, solubility, and electronic absorption spectra. These predictive models, often based on a combination of quantum chemical calculations and statistical methods, can accelerate the discovery of new molecules with desired properties.
In Silico Design of Novel Analogues
The insights gained from theoretical and computational investigations can be leveraged for the in silico design of novel analogues of this compound with tailored properties. aip.org For instance, if the goal is to design a molecule with a larger HOMO-LUMO gap, electron-donating groups could be added to the benzonitrile (B105546) ring to raise the HOMO energy, or electron-withdrawing groups could be modified to raise the LUMO energy.
Similarly, if the aim is to control the self-assembly properties, the length and branching of the alkyl chain can be modified to tune the intermolecular interactions. nih.gov The bromine atom could also be replaced with other functional groups to introduce specific interactions, such as hydrogen bonding or different halogen bonding capabilities. Computational screening of a virtual library of such analogues can efficiently identify promising candidates for experimental synthesis and characterization.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of 4-[(6-Bromohexyl)oxy]benzonitrile typically involves the Williamson ether synthesis, a reliable but often harsh method. Future research will likely focus on developing more sustainable and efficient synthetic protocols.
Green chemistry principles are at the forefront of modern synthetic chemistry. For the synthesis of this compound, this could involve the use of greener solvents, such as ionic liquids or deep eutectic solvents, to replace volatile organic compounds. masterorganicchemistry.com Additionally, the development of recyclable catalysts, potentially derived from waste materials like banana peels, could significantly reduce the environmental impact of the synthesis. rsc.orgatamankimya.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in organic synthesis. researchgate.netrsc.orgresearchgate.net Applying this technology to the Williamson ether synthesis of this compound could lead to significantly reduced reaction times, often from hours to minutes, and lower energy consumption. researchgate.netresearchgate.netmdpi.comatamanchemicals.com
Phase-transfer catalysis (PTC) offers another avenue for improving the synthesis. PTC can facilitate the reaction between the aqueous phenoxide and the organic bromohexyl component, eliminating the need for anhydrous conditions and often leading to higher yields under milder conditions. figshare.comacs.orgmasterorganicchemistry.comossila.comnih.gov The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts can enhance the efficiency of this two-phase reaction. nih.gov
| Synthesis Method | Key Advantages | Representative Conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, lower energy consumption. researchgate.netresearchgate.net | Microwave irradiation (e.g., 300W), solvent-free or with a high-boiling solvent like DMSO. rsc.orgrsc.org |
| Phase-Transfer Catalysis | Milder reaction conditions, no need for anhydrous solvents, improved yields. figshare.commasterorganicchemistry.com | Biphasic system (e.g., water/organic solvent), quaternary ammonium salt catalyst. ossila.com |
| Green Solvents | Reduced environmental impact, potential for easier product separation. | Use of ionic liquids or deep eutectic solvents as the reaction medium. masterorganicchemistry.com |
Development of Multifunctional Materials Incorporating the Benzonitrile (B105546) Moiety
The distinct structural features of this compound make it an excellent candidate for incorporation into a variety of multifunctional materials. The benzonitrile group, with its large dipole moment, is a common component in liquid crystals. tandfonline.com Future research could explore the synthesis of new liquid crystalline materials where this compound or its derivatives act as a core building block, potentially leading to materials with novel mesophases and electro-optical properties. nih.govresearchgate.net
The reactive bromo- group allows for the polymerization of this compound or its grafting onto existing polymer backbones. This could lead to the development of polymers with tailored properties, such as high refractive index, specific dielectric properties, or enhanced thermal stability, due to the presence of the benzonitrile moiety. atamankimya.comatamanchemicals.com These polymers could find applications in coatings, resins, and specialty lacquers. atamanchemicals.com
The bifunctional nature of this molecule, possessing both a polar head (benzonitrile) and a reactive tail (bromoalkyl chain), makes it an ideal candidate for the formation of self-assembled monolayers (SAMs) on various substrates. researchgate.netossila.com These organized molecular layers could be used to modify surface properties, such as wettability and adhesion, and to fabricate nanoelectronic devices. researchgate.netmdpi.com
Advanced Mechanistic Studies of Reactivity and Transformation Pathways
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.
While the Williamson ether synthesis is generally understood to proceed via an S\textsubscript{N}2 mechanism, detailed mechanistic studies can provide further insights. wikipedia.orglibretexts.orgchadsprep.comyoutube.com This can be achieved through a combination of experimental kinetic studies and computational modeling. rsc.orgresearchgate.net Kinetic analysis of the reaction under different conditions (e.g., varying solvent, base, or catalyst) can help to elucidate the rate-determining steps and the influence of each component on the reaction rate. acs.orgacs.orgmdpi.comrsc.org
Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the reaction pathway at a molecular level. figshare.com Such studies can provide detailed information about the transition state structures, activation energies, and the role of the solvent in the reaction. rsc.orgrsc.org This can help to explain experimental observations and guide the design of more efficient synthetic routes.
The reactivity of the bromohexyl chain in nucleophilic substitution reactions is another area for mechanistic investigation. Understanding the factors that influence the rate and selectivity of these reactions is key to the successful use of this compound as a building block in more complex molecular architectures.
| Mechanistic Aspect | Investigative Techniques | Potential Insights |
| Williamson Ether Synthesis | Kinetic studies, computational modeling (DFT). rsc.orgacs.org | Elucidation of transition states, activation energies, and solvent effects. rsc.orgresearchgate.net |
| S\textsubscript{N}2 Reaction Pathway | Stereochemical studies, analysis of substrate and nucleophile effects. masterorganicchemistry.comlibretexts.org | Confirmation of inversion of configuration, understanding steric and electronic influences. chadsprep.comyoutube.com |
| Phase-Transfer Catalysis | Kinetic modeling, interfacial studies. acs.orgmdpi.com | Understanding the role of the catalyst in anion transport across the phase boundary. |
Integration in Emerging Technologies Beyond Current Scope
The unique molecular architecture of this compound opens up possibilities for its use in a range of emerging technologies.
The ability of this molecule to act as a linker, with a defined length and specific end-functionalities, makes it a candidate for the construction of metal-organic frameworks (MOFs). rsc.orgresearcher.lifeacs.orgrsc.orgresearchgate.net By incorporating this linker into a MOF structure, it may be possible to tune the pore size and functionality of the material, leading to enhanced performance in applications such as gas storage and separation.
In the field of drug delivery, the flexible and biocompatible nature of the hexyl ether chain, similar to polyethylene (B3416737) glycol (PEG) linkers, suggests potential applications. nih.govyoutube.comcrimsonpublishers.comuibk.ac.at The molecule could be used to connect a targeting moiety to a therapeutic agent, creating a bifunctional molecule that can selectively deliver a drug to its target. nih.govnih.gov
The benzonitrile group can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition and self-assembly processes. nih.gov This property could be exploited in the design of sensors or in the development of new supramolecular materials where precise control over molecular arrangement is required.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[(6-Bromohexyl)oxy]benzonitrile with high purity?
- Methodology : A common approach involves alkylation of 4-hydroxybenzonitrile with 1,6-dibromohexane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from acetonitrile to achieve >95% purity .
- Critical Considerations : Monitor reaction progress via TLC to avoid over-alkylation. Stoichiometric excess of 1,6-dibromohexane (1.2–1.5 eq) improves yield but requires careful removal of unreacted starting materials during purification.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .
- Storage : Store in amber glass containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture or light, which can hydrolyze the bromohexyl group or induce nitrile degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- ¹H/¹³C NMR : Confirm the presence of the bromohexyl chain (δ 3.4–3.6 ppm for -OCH₂-; δ 1.2–1.8 ppm for -(CH₂)₅-) and benzonitrile aromatic protons (δ 7.6–7.8 ppm) .
- IR Spectroscopy : Detect nitrile stretching (~2225 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry (e.g., bond angles and torsion in the hexyl chain) .
Advanced Research Questions
Q. How can competing side reactions during the alkylation of 4-hydroxybenzonitrile with 1,6-dibromohexane be minimized?
- Optimization Strategies :
- Temperature Control : Maintain reaction temperatures below 80°C to prevent elimination reactions forming alkene byproducts .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
- Byproduct Analysis : Employ LC-MS to detect dibromohexane dimers or oligomers, which can be removed via size-exclusion chromatography .
Q. What strategies are effective in resolving discrepancies in reported physicochemical properties of this compound derivatives?
- Data Reconciliation :
- Density/Polarity Conflicts : Compare experimental measurements (e.g., pycnometry for density) with computational predictions (ACD/Labs Percepta) to validate accuracy .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points, which may vary due to crystallinity differences .
Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?
- Modeling Workflow :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to evaluate electrophilicity of the bromine atom .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .
Q. What experimental approaches validate the formation of byproducts during the hydrolysis of benzoyl-protected intermediates in this compound synthesis?
- Analytical Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
